cis,cis-Photocitral A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
177569-92-5 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1R,2R,5S)-2-methyl-5-prop-1-en-2-ylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(9)6-11/h6,8-10H,1,4-5H2,2-3H3/t8-,9-,10-/m1/s1 |
InChI Key |
JCDLXWAYWSJVTP-OPRDCNLKSA-N |
SMILES |
CC1CCC(C1C=O)C(=C)C |
Isomeric SMILES |
C[C@@H]1CC[C@@H]([C@@H]1C=O)C(=C)C |
Canonical SMILES |
CC1CCC(C1C=O)C(=C)C |
density |
0.940-0.952 (20°) |
physical_description |
Colourless liquid; minty camphoraceous odou |
solubility |
Insoluble in water; soluble in fats Miscible at room temperature (in ethanol) |
Synonyms |
Cyclopentanecarboxaldehyde, 2-methyl-5-(1-methylethenyl)-, (1alpha,2alpha,5alpha)- (9CI) |
Origin of Product |
United States |
Structural and Stereochemical Aspects of Cis,cis Photocitral a
Detailed Stereochemical Assignment and Nomenclature
The precise three-dimensional arrangement of atoms in cis,cis-photocitral A is defined by its stereochemistry. The International Union of Pure and Applied Chemistry (IUPAC) name for this specific stereoisomer is (1R,2R,5S)-2-methyl-5-(prop-1-en-2-yl)cyclopentane-1-carbaldehyde. epa.govnih.gov This nomenclature precisely describes the absolute configuration at each of the three chiral centers on the cyclopentane (B165970) ring.
The "cis,cis" designation refers to the relative stereochemistry of the substituents on the cyclopentane ring. In this isomer, the methyl group at position 2 and the isopropenyl group at position 5 are on the same side of the ring relative to the carbaldehyde group at position 1. thegoodscentscompany.com The "(1R,2R,5S)" designation provides the absolute configuration at each of these stereocenters according to the Cahn-Ingold-Prelog (CIP) priority rules.
Several synonyms are used in the literature to refer to this compound, including (Z,Z)-photocitral A and cis-5-isopropenyl-cis-2-methylcyclopentan-1-carboxaldehyde. nih.govthegoodscentscompany.com
| Identifier | Value |
| IUPAC Name | (1R,2R,5S)-2-methyl-5-(prop-1-en-2-yl)cyclopentane-1-carbaldehyde epa.govnih.gov |
| Synonyms | This compound, (Z,Z)-photocitral A, cis-5-isopropenyl-cis-2-methylcyclopentan-1-carboxaldehyde nih.govthegoodscentscompany.com |
| CAS Number | 55253-28-6 epa.govnih.gov |
| Molecular Formula | C₁₀H₁₆O nih.gov |
| Molecular Weight | 152.23 g/mol nih.gov |
Conformational Analysis and Preferred Geometries
The cyclopentane ring of this compound is not planar. To alleviate torsional strain, it adopts a puckered conformation. The two most common conformations for a cyclopentane ring are the "envelope" and "half-chair" forms. dalalinstitute.com In the case of this compound, the substituents on the ring will influence the preferred conformation to minimize steric interactions.
In the preferred geometry of this compound, the bulky isopropenyl and carbaldehyde groups will likely occupy positions that reduce steric hindrance. The "cis" relationship between the substituents means they are all on the same face of the ring, which can lead to significant steric strain. The molecule will therefore adopt a conformation that pushes these groups as far apart as possible within the constraints of the puckered ring. Computational modeling and spectroscopic techniques like NMR are typically used to determine the lowest energy and therefore most populated conformation.
Characterization of Related Isomers
Several other stereoisomers of photocitral A exist, differing in the spatial arrangement of the substituents on the cyclopentane ring. These include trans,trans-photocitral A, epi-photocitral A, and photocitral B.
trans,trans-photocitral A : In this isomer, the substituents on the cyclopentane ring have a different relative stereochemistry compared to the cis,cis isomer. The term "trans" indicates that substituents are on opposite sides of the ring.
epi-photocitral A : The prefix "epi-" indicates that this isomer differs from photocitral A in the configuration at only one of several stereogenic centers. For example, if the configuration at C-1 or C-2 was inverted relative to this compound, the resulting molecule would be an epimer. nist.gov
Photocitral B : This is another related isomer, though less commonly discussed in the literature. nih.govthegoodscentscompany.com It is important to distinguish it from photocitral A and its direct stereoisomers.
| Isomer | Key Stereochemical Feature |
| This compound | Substituents at C1, C2, and C5 are on the same face of the ring. |
| trans,trans-Photocitral A | Substituents are on opposite faces of the ring. |
| epi-Photocitral A | Differs in configuration at one stereocenter from photocitral A. nist.gov |
| Photocitral B | A distinct isomer of photocitral. nih.govthegoodscentscompany.com |
Diastereomeric Relationships and Their Implications in Reaction Outcomes
Stereoisomers that are not mirror images of each other are called diastereomers. libretexts.org this compound and trans,trans-photocitral A are diastereomers. Diastereomers have different physical properties, such as melting points, boiling points, and solubilities. libretexts.org They can also exhibit different chemical reactivity.
The diastereomeric relationship between the various photocitral isomers has significant implications for their synthesis and chemical reactions. For instance, a chemical reaction that creates the cyclopentane ring of photocitral will often produce a mixture of diastereomers. The specific reaction conditions, including the catalyst and temperature, can influence the ratio of these diastereomers in the final product.
Furthermore, the stereochemistry of the starting material will dictate the stereochemistry of the product in many reactions. The facial accessibility of the reactive sites, such as the aldehyde group, can be different in each diastereomer due to steric hindrance from the other substituents on the ring. This can lead to different products or different ratios of products when diastereomeric starting materials are used in the same reaction.
Advanced Synthetic Methodologies for Cis,cis Photocitral a and Its Structural Analogues
Total Synthesis Approaches and Strategies
While dedicated total syntheses of cis,cis-Photocitral A are not extensively documented in the literature, as it is often considered a synthetic building block, its structure lends itself to several established synthetic strategies for constructing polysubstituted cyclopentanes. The core challenge lies in the diastereoselective installation of the three substituents—carboxaldehyde, methyl, and isopropenyl groups—with a cis,cis relative configuration.
A logical retrosynthetic analysis of the this compound scaffold suggests several potential pathways. The primary disconnections can be made across the C-C bonds of the cyclopentane (B165970) ring.
[3+2] Cycloaddition Approach: A powerful strategy involves disconnecting the ring to reveal a three-carbon and a two-carbon component. This approach allows for the rapid construction of the five-membered ring and can offer high levels of stereocontrol.
Conjugate Addition/Aldol (B89426) Cyclization: A classical approach involves a disconnection that breaks the C2-C3 and C1-C5 bonds. This retrosynthesis leads to a linear precursor that can be cyclized via a sequence of a Michael (conjugate) addition to form one bond, followed by an intramolecular aldol reaction to close the ring. The stereochemistry can be controlled during these key bond-forming steps.
Ring-Closing Metathesis (RCM): Disconnecting two C-C bonds within the ring leads to a diene precursor. An intramolecular olefin metathesis reaction, often catalyzed by ruthenium complexes, can then be used to form the cyclopentene ring, which would subsequently be functionalized and reduced to achieve the desired scaffold.
A plausible retrosynthetic pathway based on the conjugate addition/aldol strategy is outlined below:

Figure 1. Retrosynthetic analysis of cis,cis-Photocitral A via a conjugate addition and intramolecular aldol cyclization strategy.
The construction of the cyclopentane core relies on key C-C bond-forming reactions where stereocontrol is paramount.
Michael Addition: The addition of a nucleophile to an α,β-unsaturated carbonyl compound is a fundamental step in many cyclopentane syntheses. The stereochemical outcome of this reaction can be influenced by the choice of reagents and the presence of existing stereocenters in the substrate.
Aldol Condensation: The intramolecular aldol reaction is a classic method for five-membered ring formation. The relative stereochemistry of the newly formed stereocenters is often dictated by the formation of the most stable chair-like transition state, which can be manipulated to favor the desired cis-product.
Stereoselective Hydrogenation: In strategies that generate a cyclopentene intermediate, the subsequent hydrogenation is a critical step for setting the final stereochemistry. Catalytic hydrogenation often proceeds via syn-addition of hydrogen from the less sterically hindered face of the double bond, which can be exploited to generate cis-disubstituted products with high diastereoselectivity.
Formal Synthesis Pathways and Intermediates (e.g., connection to (+)-Englerin A synthesis)
A formal synthesis constitutes the synthesis of a known intermediate that has previously been converted into the final target molecule. The structural core of this compound is embedded within the more complex guaiane sesquiterpene, (+)-Englerin A. Several total and formal syntheses of Englerin A provide a pathway to intermediates that possess the requisite cis,cis-substituted cyclopentane scaffold.
For instance, the enantioselective formal synthesis of (–)-Englerin A reported by Theodorakis and co-workers proceeds through a key tricyclic intermediate that contains the core structure. semanticscholar.orgnih.gov This intermediate is assembled using a Rh(II)-catalyzed [4+3] cycloaddition followed by an intramolecular aldol condensation. nih.gov This advanced intermediate, possessing the correct relative stereochemistry, could theoretically be elaborated into this compound through a sequence of selective bond cleavages and functional group manipulations, thereby constituting a formal synthesis.
| Intermediate from Englerin A Synthesis | Potential Transformations to this compound |
| Tricyclic core with established stereocenters | 1. Oxidative cleavage of the seven-membered ring. 2. Functional group interconversion (e.g., reduction, oxidation). 3. Introduction of the isopropenyl group (e.g., via Wittig reaction). |
This table outlines a conceptual pathway from a known natural product intermediate to the target scaffold.
Asymmetric Synthesis and Enantioselective Approaches
Producing a single enantiomer of this compound is crucial for applications where chirality is important. Modern synthetic chemistry offers several powerful strategies to achieve this.
Catalyst-Controlled Asymmetric Synthesis: This approach utilizes a chiral catalyst to control the stereochemical outcome of a key reaction.
Rhodium-catalyzed domino sequences: Asymmetric synthesis of highly functionalized cyclopentanes can be achieved with high enantioselectivity (up to 99% ee) using chiral rhodium catalysts. nih.gov These complex cascade reactions can generate multiple stereocenters in a single, highly controlled operation. rsc.org
Organocatalysis: Chiral secondary amines, such as prolinol derivatives, can catalyze cascade reactions between simple precursors (e.g., 1,3-dicarbonyls and α,β-unsaturated aldehydes) to afford densely functionalized cyclopentanones with high enantioselectivities. nih.gov
Chiral Auxiliary-Based Synthesis: In this method, a chiral auxiliary is temporarily attached to the starting material to direct the stereochemistry of subsequent reactions. After the desired stereocenters are set, the auxiliary is removed. This approach has been successfully used in the synthesis of chiral cyclopentenone intermediates. acs.org
Chiral Pool Synthesis: This strategy begins with an inexpensive, enantiomerically pure starting material from nature, such as a terpene or an amino acid. The inherent chirality of the starting material is then transferred throughout the synthetic sequence to the final product.
Development of Novel Synthetic Tools and Reagents for Photocitral A Scaffolds
The demand for efficient construction of complex molecules has spurred the development of innovative synthetic methods applicable to scaffolds like Photocitral A.
Domino and Cascade Reactions: A significant advance is the use of metal-carbenoid initiated domino sequences. rsc.org A single catalytic event, often using a rhodium complex, can trigger a cascade of reactions including ylide formation, sigmatropic rearrangements, and ene reactions to rapidly assemble a complex cyclopentane core from simple acyclic precursors. nih.govrsc.org This strategy excels in its efficiency, forming multiple bonds and stereocenters in one pot.
Dual Catalysis Systems: The concept of using two distinct catalysts in one pot to perform sequential, compatible transformations has emerged as a powerful tool. For example, a combination of a chiral Brønsted acid and a palladium catalyst can facilitate a cascade aza-Piancatelli rearrangement/hydroamination reaction to build functionalized cyclopentane-fused heterocycles with excellent stereocontrol. acs.org Similarly, combining a secondary amine and an N-heterocyclic carbene (NHC) catalyst enables a formal [3+2] reaction to produce functionalized cyclopentanones. nih.gov
Photochemical Methods: Light-induced reactions offer unique pathways for ring construction. For instance, an intramolecular [2+2] photocycloaddition can create a strained bicyclic system, which can then undergo a subsequent ring expansion to furnish a functionalized cyclopentane-containing scaffold. mdpi.com This approach provides access to novel molecular architectures under mild conditions.
Chemo- and Stereoselective Transformations in Constructing this compound
Achieving the target structure requires transformations that are not only stereoselective but also chemoselective—reacting a specific functional group while leaving others intact.
Chemoselectivity: In the synthesis of complex intermediates related to guaianolide sesquiterpenes, chemoselective reductions are often necessary. For example, reducing an exocyclic double bond without affecting a nearby lactone or ketone requires carefully chosen reagents and conditions, such as catalytic hydrogenation after protecting the more reactive carbonyl group. nih.gov
Stereoselectivity: The cis stereochemistry of the substituents on the cyclopentane ring is a defining feature. High diastereoselectivity is often achieved in ring-closing steps.
Cycloaddition Reactions: [3+2] cycloadditions catalyzed by Lewis acids can proceed with excellent diastereoselectivity, establishing the relative configuration of multiple new stereocenters in a single step. rsc.org
Domino Sequences: Rhodium-catalyzed domino reactions are notable for their exceptionally high stereocontrol, often producing cyclopentanes as a single diastereomer (>97:3 dr). nih.gov This level of selectivity is crucial for avoiding tedious separation of isomers in a synthetic sequence.
Substrate-Controlled Reactions: In multi-step syntheses, stereocenters established early in the route can direct the facial selectivity of subsequent reactions. For example, an aldol reaction on a chiral substrate can lead to a cis-fused ring system due to the preferential axial attack on a ketone, guided by the existing stereochemistry. oregonstate.edu
Mechanistic Investigations of Reactions Involving Cis,cis Photocitral a
Photochemical Transformations and Isomerization Pathways
The formation of cis,cis-photocitral A is a primary event in the photochemistry of citral (B94496). The following sections detail the mechanisms involved in its formation and potential subsequent photochemical reactions.
The precursor to this compound is citral, which exists as a mixture of two geometric isomers: geranial (trans-citral) and neral (B7780846) (cis-citral) wikipedia.org. Upon exposure to UV light, citral undergoes a complex series of reactions, including cis-trans isomerization and photocyclization. The initial step often involves the photoisomerization between geranial and neral researchgate.net. This reversible process establishes a photostationary state, the composition of which can be influenced by the excitation wavelength youtube.com.
The formation of this compound itself is a result of an intramolecular photocyclization reaction of citral researchgate.net. This process is a type of electrocyclic reaction, where the conjugated system of citral absorbs a photon, leading to an excited state that can then undergo ring closure.
The photochemical reactions of citral, leading to products like this compound, are governed by the dynamics of its electronically excited states. Upon absorption of UV radiation, the citral molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From this excited state, several decay pathways are possible:
Isomerization: The molecule can undergo rotation around the carbon-carbon double bond, leading to the interconversion of cis and trans isomers youtube.comyoutube.com.
Cyclization: The excited molecule can undergo intramolecular cyclization to form photocitral isomers researchgate.net.
Intersystem Crossing: The molecule can transition to a triplet excited state (T₁), which can also lead to isomerization or other reactions.
Non-radiative Decay: The excited molecule can return to the ground state by dissipating the excess energy as heat.
The specific pathway taken depends on various factors, including the molecular geometry and the surrounding environment.
The wavelength of the incident light can significantly influence the outcome of the photoreactions of citral. Different electronic transitions can be accessed by varying the excitation wavelength, which in turn can lead to different excited state dynamics and product distributions beilstein-journals.org. For instance, the ratio of cis to trans isomers at the photostationary state is dependent on the wavelength of irradiation youtube.com. Consequently, the quantum yield of formation of this compound is also expected to be wavelength-dependent. Studies on other photosensitive molecules have shown that the efficiency of specific photoreactions can be controlled by tuning the excitation wavelength, and similar principles are expected to apply to the photochemistry of citral.
Degradation Mechanisms and Stability under Environmental Factors (e.g., light, acid, oxygen)
The stability of this compound is influenced by environmental factors such as light, acid, and oxygen. Its degradation can proceed through multiple pathways, including radical-initiated reactions and further cyclization.
Studies on the photodegradation of citral have highlighted the involvement of a radical pathway that proceeds in parallel with the cyclization pathway leading to photocitral researchgate.netyoutube.com. This radical pathway is initiated by the homolytic cleavage of a chemical bond in the citral molecule upon absorption of light, forming radical intermediates researchgate.net. The presence of oxygen can influence these radical reactions, potentially leading to the formation of peroxy radicals and subsequent oxidation products nih.gov.
The initiation of a radical pathway in the degradation of citral can be summarized as follows:
| Step | Description |
| Initiation | The citral molecule absorbs a photon (hν) and undergoes homolytic cleavage to form a pair of radicals. |
| Propagation | The initial radicals can react with other molecules, such as oxygen, to form new radicals (e.g., peroxy radicals). These new radicals can then react with other citral molecules, propagating the radical chain reaction. |
| Termination | The radical chain reaction is terminated when two radicals combine to form a stable, non-radical product. |
The presence of radical scavengers has been shown to inhibit this degradation pathway, confirming the involvement of free radicals researchgate.netyoutube.com.
In addition to the initial photocyclization of citral to form this compound, further rearrangements and cyclizations can occur, leading to a variety of byproducts. The degradation of citral under UV irradiation is known to produce a complex mixture of compounds researchgate.net. Some of the identified byproducts from the photodegradation of citral include p-cymene, which contributes to off-flavors researchgate.net. The formation of these byproducts is often dependent on the reaction conditions, such as the solvent and the presence of acid researchgate.netnih.gov.
The table below lists some of the byproducts identified from the degradation of citral under various conditions:
| Precursor | Condition | Byproduct(s) |
| Citral | UV irradiation | This compound, p-Cymene, various other cyclization products |
| Citral | Acidic conditions | p-Cymene, other aromatic compounds |
| Citral | Oxidation | Acetone, Oxalic acid, Levulinic acid |
Ozonolysis and Criegee Intermediate Formation
Ozonolysis is a powerful oxidative cleavage reaction where ozone (O₃) breaks the carbon-carbon double bond, replacing it with carbonyl groups. wikipedia.orglibretexts.org The reaction is highly valuable for structural elucidation and organic synthesis. libretexts.org
The widely accepted mechanism for ozonolysis was proposed by Rudolf Criegee. wikipedia.orgmsu.edu
Proposed Mechanism for this compound:
Formation of the Primary Ozonide (Molozonide): Ozone acts as a 1,3-dipole and undergoes a [3+2] cycloaddition reaction with the double bond of the isopropenyl group to form an unstable five-membered ring intermediate called a primary ozonide or molozonide. msu.edubyjus.com
Cleavage to Carbonyl and Carbonyl Oxide: This unstable intermediate rapidly undergoes a retro-1,3-dipolar cycloaddition, cleaving to form two fragments: a carbonyl compound (acetone, from the terminal end of the double bond) and a carbonyl oxide, also known as the Criegee intermediate . wikipedia.orgmsu.edu The formation of Criegee intermediates is a key step in the ozonolysis of terpenes and other alkenes in the atmosphere. nih.govnih.govnih.gov
Formation of the Secondary Ozonide (Trioxolane): The carbonyl and the Criegee intermediate then recombine in a different orientation through another 1,3-dipolar cycloaddition to form a more stable five-membered ring called a secondary ozonide or trioxolane. libretexts.orgbyjus.com
Work-up: The secondary ozonide is typically not isolated but is treated with a work-up reagent.
Reductive Work-up (e.g., with zinc dust or dimethyl sulfide) cleaves the ozonide to yield aldehydes or ketones. In this case, the product would be the corresponding methyl ketone derivative of the cyclopentane (B165970) carboxaldehyde.
Oxidative Work-up (e.g., with hydrogen peroxide) would oxidize the initial aldehyde fragment to a carboxylic acid.
The Criegee intermediate itself is a highly reactive species with a zwitterionic character and plays a significant role in atmospheric chemistry, including the oxidation of SO₂ to SO₃. nih.govosti.govresearchgate.net
Mechanistic Insights from Transition State Analysis
Transition state analysis is a computational tool used to study the mechanism of chemical reactions. ucsb.edu It involves locating the transition state—the highest energy point along the reaction coordinate—which represents the energy barrier that must be overcome for reactants to become products. youtube.com
For reactions involving this compound, theoretical calculations such as Density Functional Theory (DFT) could provide profound mechanistic insights. e3s-conferences.orgyoutube.com
Predicting Stereoselectivity: In the electrophilic addition to the isopropenyl group, the electrophile can attack from two different faces (re or si face) of the double bond. These two pathways are diastereomeric and will have different transition state energies. By computationally modeling the structures and energies of these two transition states, one could predict which diastereomeric product will be favored. The pathway with the lower energy transition state will be kinetically preferred. e3s-conferences.orgresearchgate.net
Understanding Reaction Pathways: For cycloaddition reactions like ozonolysis, transition state calculations can elucidate the preferred geometry of approach between the reactants (ozone and the alkene). jmaterenvironsci.com The calculations can help rationalize why certain products are formed and can explore competing reaction pathways, such as potential rearrangements or side reactions of the Criegee intermediate. e3s-conferences.orgresearchgate.net
Analyzing Conformational Effects: The cyclopentane ring of this compound is not planar. Different conformations of the ring and the side chain could influence the accessibility of the double bond. Transition state calculations can take these conformational factors into account to provide a more accurate model of the reaction's stereochemical outcome. nih.gov
In essence, transition state analysis bridges the gap between the static structures of reactants and products, providing a dynamic picture of the chemical transformation and a quantitative basis for understanding reaction rates and selectivity. ucsb.eduscm.com
Spectroscopic Characterization and Advanced Structure Elucidation of Cis,cis Photocitral a
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule, including its carbon framework, proton environments, and stereochemistry. However, specific, assigned NMR data for cis,cis-photocitral A is not available in the searched literature.
Carbon-13 NMR Spectral Analysis and Assignments
A complete Carbon-13 (¹³C) NMR spectrum provides a count of non-equivalent carbon atoms and information about their chemical environment (e.g., alkane, alkene, carbonyl). While databases indicate the existence of a ¹³C NMR spectrum for a compound identified as photocitral A, the specific chemical shift assignments for the cis,cis isomer are not provided in published papers or accessible databases. A detailed data table mapping each of the 10 carbon atoms to its specific chemical shift (in ppm) is necessary for a full analysis but could not be located.
Proton NMR and 2D NMR Techniques for Connectivity and Stereochemistry
Proton (¹H) NMR spectroscopy reveals details about the electronic environment of each proton, their connectivity through spin-spin coupling, and their spatial proximity. Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for assembling the molecular structure by establishing proton-proton and proton-carbon correlations.
A thorough literature search did not yield a publication containing the detailed ¹H NMR data (chemical shifts, integration, multiplicities, coupling constants) or the 2D NMR correlation data required to confirm the connectivity and, crucially, the cis,cis relative stereochemistry of the substituents on the cyclopentane (B165970) ring of photocitral A.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns upon ionization.
Gas Chromatography-Mass Spectrometry (GC-MS) in Complex Mixture Analysis
This compound is amenable to GC-MS analysis. The National Institute of Standards and Technology (NIST) Chemistry WebBook and PubChem database confirm its molecular weight of 152.23 g/mol . nih.govnist.gov Kovats retention indices, which are used to standardize retention times in gas chromatography, have been reported. For example, a retention index of 1125 has been recorded on a non-polar BP-1 capillary column. nist.gov
However, a detailed mass spectrum showing the relative abundance of the parent molecular ion (m/z 152) and its subsequent fragment ions is not available in the searched sources. This information is critical for describing the characteristic fragmentation pathways, which would likely involve cleavages related to the aldehyde and isopropenyl groups.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy identifies the functional groups within a molecule based on how they absorb infrared radiation or scatter light.
While PubChem indicates the existence of a vapor-phase Infrared (IR) spectrum, the specific absorption frequencies (in cm⁻¹) are not provided. nih.gov Based on the structure of this compound, characteristic IR absorptions would be expected for the aldehyde C-H stretch (~2720 and ~2820 cm⁻¹), the strong carbonyl (C=O) stretch (~1725 cm⁻¹), the alkene C=C stretch (~1645 cm⁻¹), and the vinylic =C-H stretch (~3080 cm⁻¹). Without the actual spectrum, a detailed analysis and data table cannot be generated. No information regarding Raman spectroscopy for this compound could be found.
Chiroptical Spectroscopy (e.g., ECD) for Absolute Stereochemistry Determination
Chiroptical techniques like Electronic Circular Dichroism (ECD) are essential for determining the absolute configuration of chiral molecules by measuring the differential absorption of left- and right-circularly polarized light. The IUPAC name for this isomer, (1R,2R,5S)-2-methyl-5-prop-1-en-2-ylcyclopentane-1-carbaldehyde, defines a specific absolute stereochemistry. However, no experimental or theoretical ECD studies were found in the scientific literature to confirm this assignment for this compound. Such an analysis would be required for an unambiguous confirmation of its three-dimensional structure.
Theoretical and Computational Chemistry Studies on Cis,cis Photocitral a
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a molecule like cis,cis-photocitral A, these methods would provide invaluable insights into its structure, stability, and reactivity.
Electronic Structure and Molecular Orbital Analysis
To elucidate the electronic characteristics of this compound, Density Functional Theory (DFT) would be a primary tool. Calculations would likely employ a functional such as B3LYP, which is known for its balance of accuracy and computational cost, paired with a suitable basis set like 6-31G* or larger to accurately describe the electronic distribution.
This analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy, shape, and localization of these frontier orbitals are critical in determining the molecule's reactivity and its behavior upon photoexcitation. The HOMO-LUMO energy gap is a key parameter that provides a first approximation of the energy required for electronic transitions. A detailed analysis would reveal the nature of these transitions, for instance, whether they are localized on the carbonyl group, the carbon-carbon double bonds, or are more delocalized across the molecule.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption spectra of molecules. By calculating the vertical excitation energies and oscillator strengths, one can simulate the UV-Vis spectrum of this compound. These theoretical predictions are crucial for interpreting experimental spectra, allowing for the assignment of specific electronic transitions to observed absorption bands.
Furthermore, computational methods can predict other spectroscopic parameters. For instance, by calculating the vibrational frequencies at the optimized ground state geometry, a theoretical Infrared (IR) spectrum can be generated. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental data to confirm the molecule's structure and conformation.
Molecular Dynamics Simulations and Photodynamics
While quantum chemical calculations provide a static picture, molecular dynamics simulations are essential for understanding the time-evolution of the system, particularly after it has been excited by light.
Excited-State Dynamics and Lifetimes
To study the photodynamics, methods like Tully's surface hopping, implemented within a quantum mechanical/molecular mechanical (QM/MM) framework or full QM, would be employed. These simulations would track the trajectory of the molecule on the excited-state potential energy surface after initial photoexcitation.
A key outcome of these simulations would be the determination of the excited-state lifetime, which is the average time the molecule spends in the excited state before returning to the ground state through radiative (fluorescence) or non-radiative decay pathways. These simulations would also identify the key non-radiative decay channels, such as internal conversion or intersystem crossing.
Conformational Changes and Isomerization Pathways on Potential Energy Surfaces
The absorption of light can induce significant changes in a molecule's geometry. By mapping the potential energy surfaces of the ground and excited states, computational chemistry can reveal the pathways for conformational changes and photoisomerization. For this compound, this would involve exploring the rotational barriers around single bonds and the isomerization pathways around the double bonds.
These studies would identify the minimum energy paths from the initial excited-state geometry (Franck-Condon region) to conical intersections with the ground state, which are critical points that facilitate efficient non-radiative decay and lead to the formation of different isomers.
Computational Studies of Reaction Mechanisms and Kinetics
Beyond isomerization, photoexcitation can lead to various chemical reactions. Computational studies would be instrumental in elucidating the mechanisms of these photoreactions. By locating the transition state structures on the excited-state potential energy surface, the energy barriers for different reaction pathways can be calculated.
For this compound, this could involve studying potential cyclization reactions or rearrangements. The calculated energy barriers would allow for the determination of theoretical reaction rates using transition state theory, providing a deeper understanding of the factors that control the photochemical reactivity of the molecule.
Transition State Characterization and Activation Energies
The photochemical isomerization and cyclization reactions that lead to and involve this compound proceed through short-lived, high-energy structures known as transition states. Characterizing these transition states is crucial for understanding the reaction mechanism and predicting the feasibility and rate of a particular photochemical process.
Computational methods, such as ab initio calculations and density functional theory (DFT), are employed to locate and characterize these transition states. For a photochemical reaction, this often involves the calculation of excited-state potential energy surfaces. The process typically follows a reaction pathway from the reactant in an electronically excited state (the Franck-Condon region) towards a conical intersection, which is a key point for radiationless decay back to the ground state, leading to the formation of photoproducts nih.gov.
The activation energy, or barrier height, of a photochemical reaction can be determined from the calculated potential energy surface. This energy barrier represents the minimum energy required for the transformation to occur. For instance, in the isomerization of similar bicyclic alkene systems, computational methods like the complete active space self-consistent field (CASSCF) and multi-reference second-order perturbation theory (MP2-CAS) have been used to determine the structures of conical intersections and transition states on the ground state, providing a qualitative explanation of the reaction pathways nih.gov. Spectroscopic techniques, when combined with high-level ab initio calculations, can also provide data to derive barrier heights for isomerization processes nih.gov. The table below illustrates typical data obtained from such computational studies on related systems.
| Parameter | Computational Method | Typical Value Range | Significance |
| Activation Energy (kcal/mol) | DFT, CASSCF | 10 - 40 | Determines reaction rate |
| Transition State Geometry | DFT, CASSCF | Bond lengths, angles | Defines the structure at the peak of the energy barrier |
| Vibrational Frequencies | DFT, CASSCF | Real and imaginary frequencies | Confirms a true transition state (one imaginary frequency) |
This table presents generalized data based on computational studies of photochemical isomerizations in related organic molecules, as direct data for this compound is not available.
Elucidation of Stereoselectivity Origins
Photochemical reactions can often lead to the formation of multiple stereoisomers. Understanding and predicting the stereoselectivity of these reactions is a significant challenge. Computational studies can provide a detailed picture of the factors that govern the stereochemical outcome of a reaction involving this compound.
The stereoselectivity of a photochemical reaction is often determined by the dynamics of the molecule on the excited-state potential energy surface and its passage through conical intersections. Non-adiabatic molecular dynamics (NAMD) simulations are a powerful tool to model these processes chemrxiv.orgchemrxiv.org. These simulations can trace the trajectory of a molecule after photoexcitation and determine the probability of forming different stereoisomers.
For example, in the photochemical denitrogenation of diazabicycloheptene, computational studies using multireference second-order perturbation theory (CASPT2//CASSCF) and reaction path analysis have been used to explain the observed inversion stereoselectivity nih.gov. These studies revealed that the stereochemical outcome is a result of dynamic effects, where the molecule follows a specific impulsive pathway after decaying from a conical intersection nih.gov. The stereoselectivity can be influenced by factors such as steric hindrance and the inertia of substituent groups, which can restrain certain motions and favor one stereochemical pathway over another nih.gov.
| Factor | Computational Approach | Influence on Stereoselectivity |
| Steric Hindrance | Molecular mechanics, DFT | Favors formation of the less sterically crowded isomer. |
| Orbital Symmetry | Woodward-Hoffmann rules, CASSCF | Dictates the allowed stereochemical pathways for concerted reactions. |
| Conical Intersection Topology | CASSCF, NAMD | The geometry at the point of decay to the ground state can direct the molecule towards a specific isomer. |
| Dynamic Effects | NAMD | The momentum of atoms following decay from the excited state can favor one stereochemical outcome. chemrxiv.orgchemrxiv.org |
This table outlines general principles and computational approaches for studying stereoselectivity in photochemical reactions, applicable to the analysis of this compound.
Molecular Docking and Ligand-Target Interactions Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). While specific biological results for this compound are outside the scope of this article, the general methodology of molecular docking can be described. This approach is widely used for terpenoids to explore their potential interactions with biological targets.
The process of molecular docking involves:
Preparation of the Ligand and Receptor: The 3D structure of the ligand (this compound) would be generated and optimized. The 3D structure of the target protein is typically obtained from a repository like the Protein Data Bank.
Docking Simulation: A docking program (e.g., AutoDock) is used to explore the conformational space of the ligand within the binding site of the receptor. The program samples a large number of possible orientations and conformations.
Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose. The poses with the best scores are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts.
For terpenoids, molecular docking studies have been used to evaluate their binding affinity towards various receptors mdpi.comnih.gov. These studies provide insights into the structural basis of ligand-receptor interactions. For example, in silico docking of various terpenes against enzymes in the arachidonic acid metabolic pathway has been performed to assess their binding energies and inhibition constants mdpi.compreprints.org.
| Parameter | Description | Significance in Modeling |
| Binding Energy (kcal/mol) | The estimated free energy of binding between the ligand and the target. | A lower binding energy generally indicates a more stable and favorable interaction. mdpi.commdpi.com |
| Inhibition Constant (Ki) | The concentration of inhibitor required to produce half-maximum inhibition. | A lower Ki value suggests a more potent inhibitor. mdpi.compreprints.org |
| Intermolecular Interactions | Hydrogen bonds, hydrophobic interactions, van der Waals forces. | These interactions stabilize the ligand-receptor complex. |
This table describes the general outputs of molecular docking studies, which would be applicable to modeling the interactions of this compound with a target receptor.
Application of Machine Learning in Photodynamics Simulations
Traditional photodynamics simulations are computationally expensive, which limits their application to relatively short timescales (picoseconds) and small molecules. Machine learning (ML) has emerged as a powerful tool to overcome these limitations and accelerate photodynamics simulations bunsen.dedr-dral.com.
Instead of performing costly quantum mechanical calculations at every step of a simulation, an ML model can be trained on a set of pre-computed quantum chemical data. Once trained, the ML model can predict the energies, forces, and other properties of a molecule with an accuracy comparable to the original quantum chemical method but at a fraction of the computational cost nih.govresearchgate.net. This allows for simulations to be extended to longer timescales (nanoseconds) and larger systems rsc.org.
The general workflow for applying machine learning to photodynamics simulations involves:
Data Generation: A set of molecular geometries is sampled, and their corresponding electronic properties (energies, gradients, non-adiabatic couplings) are calculated using a high-level quantum chemistry method.
Model Training: A machine learning model, such as a neural network, is trained on this dataset to learn the relationship between the molecular structure and its electronic properties.
Photodynamics Simulation: The trained ML model is then used to perform non-adiabatic molecular dynamics simulations, allowing for the exploration of photochemical reaction mechanisms over longer timescales nih.govrsc.org.
This approach has been successfully used to investigate various photochemical reactions, including cis-trans isomerizations and cycloadditions, providing insights into reaction mechanisms and product yields nih.gov. For a compound like this compound, ML-accelerated photodynamics could be used to study its formation from citral (B94496) and its subsequent photochemical transformations in detail.
| Machine Learning Aspect | Application in Photodynamics | Benefit |
| Neural Network Potentials | Predict potential energies and forces for excited states. | Drastically reduces the computational cost of simulations. |
| Active Learning | Intelligently selects new data points for quantum chemical calculations to improve the ML model efficiently. | Minimizes the number of expensive quantum calculations needed for training. |
| Long-Timescale Simulations | Enables simulations to run for nanoseconds or longer. | Allows for the observation of slower photochemical events and the calculation of quantum yields. rsc.org |
This table summarizes the application of machine learning techniques in the field of computational photochemistry, which could be applied to the study of this compound.
Natural Occurrence and Biosynthetic Pathways of Photocitral a
Distribution in Plant Species
cis,cis-Photocitral A and its isomers are found as minor constituents in the essential oils of several plant species that are rich in citral (B94496) (a mixture of the isomers geranial and neral). The formation of photocitral is dependent on the exposure of citral to ultraviolet light.
Cymbopogon flexuosus (Lemongrass): Studies on the essential oil of Cymbopogon flexuosus have identified photocitral isomers as components. One analysis of lemongrass from different altitudes identified Photocitral B, an isomer of Photocitral A, as a major compound, with concentrations reaching up to 10.79% in samples from certain locations. nih.gov The presence of this isomer strongly suggests that conditions conducive to the formation of photocitrals, including this compound, exist within the plant or during the processing of its essential oil.
Pelargonium species: this compound has been specifically reported in Pelargonium citronellum. Its presence in other species of the Pelargonium genus, many of which are cultivated for their aromatic essential oils, is plausible, particularly in chemotypes that produce citral and are exposed to sunlight. However, detailed analyses of many Pelargonium oils focus on the more abundant compounds like citronellol (B86348) and geraniol (B1671447), and may not always report trace photodegradation products.
Lemon Verbena (Aloysia citrodora): The essential oil of lemon verbena is well-known for its high citral content. nih.gov Dr. Duke's Phytochemical and Ethnobotanical Databases record the presence of "trans,trans-photocitral" in Aloysia citrodora, indicating that the photochemical conversion of citral to photocitral isomers occurs in this species. usda.gov
Basil (Ocimum basilicum): While many chemotypes of basil are rich in compounds like linalool (B1675412) or methyl chavicol, some do produce citral. Direct reports specifically identifying this compound in basil essential oil are not prevalent in the primary literature, which tends to focus on the major volatile constituents. However, its formation is chemically possible in citral-containing basil varieties upon light exposure.
Interactive Data Table: Occurrence of Photocitral and its Precursor in Selected Plant Species
| Plant Species | Family | Precursor (Citral) Present | Photocitral Isomer Detected | Reference |
|---|---|---|---|---|
| Cymbopogon flexuosus | Poaceae | Yes | Photocitral B | nih.gov |
| Pelargonium citronellum | Geraniaceae | Yes | Photocitral A | |
| Aloysia citrodora | Verbenaceae | Yes | trans,trans-Photocitral | usda.gov |
| Ocimum basilicum | Lamiaceae | Yes (in certain chemotypes) | Not explicitly reported |
Chemotype Variation and Environmental Influences on Composition
The concentration of secondary metabolites in plants, including terpene aldehydes, is subject to significant variation due to genetic factors (chemotypes) and environmental conditions.
Chemotype Variation: Different chemotypes within a single plant species can exhibit distinct profiles of essential oil constituents. For instance, within Cymbopogon and Pelargonium species, there are recognized chemotypes that produce high levels of citral versus those that produce other monoterpenes like geraniol or citronellol. The potential to form this compound is therefore primarily restricted to the citral-dominant chemotypes.
Environmental Influences: Environmental stressors, particularly light intensity and quality, play a direct role in the formation of this compound.
UV Radiation: As a photochemical product, the concentration of photocitral is directly influenced by the plant's exposure to UV radiation. Increased solar radiation can enhance the conversion rate of citral to photocitral. researchgate.netmdpi.com Studies on Pelargonium graveolens have shown that enhanced UV-B radiation significantly alters the essential oil composition, boosting the production of certain terpenes. nih.gov This suggests that similar conditions would favor the generation of photocitral from its precursor.
Altitude: The chemical composition of Cymbopogon flexuosus essential oil has been observed to vary with altitude, which is often correlated with changes in UV exposure and temperature. nih.gov This environmental variation affects the relative concentrations of different terpenes, including photocitrals. nih.gov
Temperature and Other Abiotic Factors: Temperature can influence both the enzymatic production of the precursor, citral, and the rate of its subsequent photochemical reactions. General abiotic stresses are known to alter the profile of secondary metabolites as part of the plant's defense mechanism.
Proposed Biosynthetic Routes from Precursors (e.g., Citral Photodegradation)
The formation of this compound is not a direct enzymatic product but rather the result of a well-known photochemical reaction involving its precursor, citral. When exposed to UV light, particularly in the UV-A range (315-400 nm), the citral molecule undergoes an intramolecular [2+2] cycloaddition. researchgate.net
This reaction, known as the de Mayo reaction, proceeds via the excitation of the α,β-unsaturated aldehyde moiety in citral. This leads to the formation of a five-membered ring structure. Specifically, the neral (B7780846) isomer of citral (also known as cis-citral) cyclizes to form this compound and cis,trans-Photocitral B. The geranial (trans-citral) isomer yields the corresponding trans,cis and trans,trans isomers of photocitral. This cyclization pathway is a primary route of citral degradation under light exposure. mdpi.com
Enzymatic Transformations and Biosynthetic Intermediates
While the final conversion of citral to this compound is a non-enzymatic process driven by light, the biosynthesis of the precursor, citral, is entirely under enzymatic control. The pathway begins with the universal C5 isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP).
Formation of Geranyl Diphosphate (GPP): The enzyme geranyl diphosphate synthase catalyzes the condensation of one molecule of IPP and one molecule of DMAPP to form the C10 monoterpene precursor, geranyl diphosphate (GPP).
Formation of Geraniol: GPP is then converted to geraniol. This step is catalyzed by a geraniol synthase, which hydrolyzes the diphosphate group.
Oxidation to Citral: Geraniol undergoes oxidation to form the aldehyde, citral. This final enzymatic step is catalyzed by a geraniol dehydrogenase, which converts the alcohol group of geraniol into the aldehyde group of citral (both neral and geranial isomers).
Once formed, citral can accumulate in specialized plant tissues, such as the oil cells in lemongrass leaves, where it can then be exposed to sunlight, leading to the photochemical formation of this compound. epa.gov
Chemotaxonomical Significance in Botanical Research
Chemotaxonomy utilizes the chemical constituents of plants as markers for taxonomic classification. While secondary metabolites like terpenes are often used for this purpose, the utility of this compound as a specific chemotaxonomic marker is limited.
The primary reason is that its presence is not a direct, stable expression of a specific gene. Instead, it is a conditional product dependent on two factors: the genetic capacity of the plant to produce citral and the subsequent environmental exposure to light. Many different and unrelated species across families like Poaceae (Cymbopogon), Verbenaceae (Aloysia), and Geraniaceae (Pelargonium) produce citral. Therefore, the presence of photocitral would indicate a citral-producing plant that has been exposed to light, rather than signifying a close taxonomic relationship.
Broader chemical profiles, such as the ratios of major, genetically determined terpenes (e.g., citral, geraniol, citronellol, linalool), are more commonly employed in the chemotaxonomy of these plant families. geneticsmr.comresearchgate.net However, even these markers are often considered less precise than modern molecular phylogenetic methods for establishing evolutionary relationships. researchgate.net There is no significant body of research that advocates for or uses photocitrals as reliable markers for botanical classification.
Chemical Biology Applications and Investigation of Biological Activities at the Molecular Level
Exploration of Molecular Mechanisms of Action
The molecular mechanisms of action for citral (B94496) are multifaceted, with a significant body of research pointing towards its ability to induce apoptosis and modulate key cellular signaling pathways. In human prostate cancer cells, citral has been shown to suppress lipogenesis through the activation of AMPK phosphorylation. This, in turn, leads to the downregulation of several key enzymes and transcription factors involved in fatty acid biosynthesis, including fatty acid synthase (FASN), acetyl-CoA carboxylase (ACC), 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR), and sterol regulatory element-binding protein 1 (SREBP1) nih.govnih.gov.
Furthermore, citral's pro-apoptotic activity is linked to its ability to alter the expression of Bcl-2 family proteins. Studies have demonstrated that citral upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2 nih.govnih.gov. This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic pathway of apoptosis, leading to mitochondrial dysfunction and the activation of caspases. The activation of caspase-3, a key executioner caspase, has been observed in various cancer cell lines following treatment with citral researchgate.net. The intrinsic apoptosis pathway is further triggered by citral through p53 phosphorylation, leading to mitochondrial membrane depolarization and the externalization of phosphatidylserine researchgate.net.
In silico predictions also suggest that citral isomers are likely to interact with proteins involved in both lipogenesis and apoptosis pathways, supporting the experimental findings nih.govnih.gov.
Interaction with Biological Macromolecules (e.g., protein-ligand interactions)
One study investigated the interaction between citral and soybean protein isolates (SPI). The findings indicated that citral molecules could bind to the protein, leading to fluorescence quenching of the protein's intrinsic tryptophan fluorescence. This interaction was also shown to catalyze the degradation of citral into other compounds, suggesting a direct physical association between the small molecule and the protein nih.gov.
Molecular modeling and in silico studies have further predicted that citral isomers have the potential to interact with various protein targets. These computational approaches suggest that proteins involved in apoptosis and lipogenesis are likely binding partners for citral, which aligns with the observed molecular mechanisms of action nih.govnih.gov. For instance, molecular docking studies have been used to predict the binding affinity of various monoterpenes to the active site of enzymes like cyclooxygenase-2 (COX-2) nih.gov. While these are predictions, they provide a basis for further experimental validation of specific protein-ligand interactions for citral and related compounds.
Derivatization for Biological Probes and Chemical Tools
There is a notable absence of published research detailing the derivatization of cis,cis-Photocitral A for the development of biological probes or chemical tools. The synthesis of such tools would typically involve modifying the parent molecule to incorporate reporter groups (e.g., fluorophores, biotin) or photo-reactive groups for photoaffinity labeling, which would enable the identification of cellular targets and the elucidation of mechanisms of action. While the synthesis of derivatives of other natural products for these purposes is a common strategy in chemical biology, this has not been specifically reported for this compound.
Cellular-Level Biological Effects (e.g., antiproliferative activity, antimicrobial potency, antifungal efficacy)
The cellular-level biological effects of citral have been more extensively studied, revealing a broad spectrum of activities, including antiproliferative, antimicrobial, and antifungal properties.
Antiproliferative Activity: Citral has demonstrated significant antiproliferative effects against a variety of human cancer cell lines. For example, it has been shown to inhibit the growth of human breast cancer (MCF-7), prostate cancer (PC-3), and leukemia cell lines nih.govnih.govresearchgate.net. The antiproliferative activity is often linked to the induction of apoptosis and cell cycle arrest researchgate.net. Treatment with citral has been observed to cause an arrest in the G2/M phase of the cell cycle in MCF-7 cells researchgate.net.
Antimicrobial and Antifungal Efficacy: Citral is a well-documented antimicrobial agent with activity against a range of bacteria and fungi. Its antifungal properties have been particularly noted against pathogenic fungi like Candida albicans and Trichophyton rubrum. The mechanism of its antifungal action is thought to involve the disruption of fungal cell membranes and the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.
Antiproliferative and Antimicrobial Activities of Citral
| Activity | Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antiproliferative | Human Breast Cancer (MCF-7) | Inhibition of cell growth, induction of apoptosis, and G2/M cell cycle arrest. | researchgate.net |
| Antiproliferative | Human Prostate Cancer (PC-3) | Impaired clonogenic property and altered cell morphology. | nih.govnih.gov |
| Antifungal | Candida albicans | Inhibition of growth. | |
| Antifungal | Trichophyton rubrum | Inhibition of ergosterol biosynthesis. |
Research on the effect of citral on the cytoskeleton has shown that it can disrupt microtubule arrays during mitosis. A study on wheat root and tobacco BY-2 cells demonstrated that citral treatment led to the disruption of mitotic microtubules scispace.com. This interference with the normal dynamics of microtubule polymerization and depolymerization can inhibit cell division and lead to cell cycle arrest, contributing to the compound's antiproliferative effects.
As previously mentioned, the induction of apoptosis is a primary mechanism behind the antiproliferative activity of citral. This process is initiated through the intrinsic, or mitochondrial, pathway. Key events in citral-induced apoptosis include:
Activation of p53: Citral treatment can lead to the phosphorylation and activation of the tumor suppressor protein p53 researchgate.net.
Modulation of Bcl-2 Family Proteins: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL are observed nih.govresearchgate.net.
Mitochondrial Disruption: The altered Bax/Bcl-2 ratio leads to a loss of mitochondrial membrane potential researchgate.net.
Caspase Activation: The release of mitochondrial factors triggers the cleavage and activation of caspase-3, the executioner caspase that orchestrates the dismantling of the cell researchgate.netresearchgate.net.
Key Molecular Events in Citral-Induced Apoptosis
| Molecular Event | Effect of Citral | Reference |
|---|---|---|
| p53 Phosphorylation | Increase | researchgate.net |
| Bax Expression | Upregulation | nih.govresearchgate.net |
| Bcl-2 Expression | Downregulation | nih.govresearchgate.net |
| Mitochondrial Membrane Potential | Depolarization | researchgate.net |
| Caspase-3 Cleavage | Increase | researchgate.net |
Citral and other related monoterpenes have been investigated for their anti-inflammatory properties, which may be partly mediated by the inhibition of enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2). In human macrophage-like cells, citral has been shown to suppress the expression of COX-2 mRNA and protein in a manner dependent on peroxisome proliferator-activated receptor gamma (PPARγ) nih.gov. This suggests that citral can modulate inflammatory pathways at the genetic level.
Furthermore, studies on a variety of monoterpenoids with similar structural features have demonstrated their potential to act as COX-2 inhibitors researchgate.netnih.gov. The inhibition of COX-2 is a key mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs) and is a valuable target for the development of new anti-inflammatory agents. Molecular docking studies have also been employed to predict the binding of monoterpene derivatives to the active site of the COX-2 enzyme, providing a rationale for their observed inhibitory activity nih.gov.
Design and Synthesis of Biologically Active Photocitral A Derivatives
Following a comprehensive search of scientific literature, no specific studies detailing the targeted design, synthesis, and subsequent biological activity evaluation of derivatives of this compound could be identified. The existing research landscape does not appear to contain dedicated investigations into the chemical modification of the this compound scaffold to explore or enhance its biological activities at a molecular level.
Therefore, information regarding the synthesis of biologically active derivatives, including detailed research findings or data tables on their effects, is not available in the reviewed literature.
Applications of Cis,cis Photocitral a in Advanced Chemical Research
Role as a Chiral Building Block in Complex Organic Synthesis
The principle of "chiral pool synthesis" involves utilizing readily available, enantiomerically pure natural products as starting materials to impart chirality into a synthetic target, thereby avoiding complex asymmetric induction steps. Terpenes, due to their natural abundance and diverse chiral structures, are mainstays of this synthetic strategy.
cis,cis-Photocitral A, specifically the (1R,2R,5S)-isomer, is a prime candidate for inclusion in the chiral pool. It possesses three defined stereocenters on a cyclopentane (B165970) frame, making it a valuable synthon for the construction of complex molecules where stereochemical fidelity is paramount. Organic chemists can leverage its inherent chirality to serve as a foundational scaffold, building upon it to access complex targets such as other natural products or pharmaceutical intermediates. The aldehyde functional group provides a versatile handle for a wide range of chemical transformations, including oxidations, reductions, olefination, and aldol (B89426) reactions, allowing for the elaboration of the carbon skeleton while preserving the original chiral information.
| Common Chiral Pool Terpenes | Potential Role of this compound |
| (-)-Carvone | As a starting material for cyclopentanoid natural products. |
| (+)-Citronellal | Source of chirality for acyclic and cyclic systems. |
| (-)-Isopulegol | Precursor for stereocontrolled synthesis of menthol (B31143) derivatives. |
| (cis,cis)-Photocitral A | Potential starting material for iridoids and other complex cyclopentanes, leveraging its three stereocenters. |
Precursor for the Synthesis of Other Natural Products and Bioactive Molecules
The structural core of this compound—a substituted cyclopentane—is a common motif in a variety of natural products, particularly cyclopentanoid monoterpenes and iridoids. This structural similarity makes it a logical and potentially efficient precursor for the total synthesis of these more complex molecules. Its aldehyde and isopropenyl groups are reactive sites that can be strategically modified to construct the requisite ring systems and functional groups of target molecules.
Research on its parent compound, citral (B94496), has demonstrated the potential for derivatization to create novel bioactive molecules. For example, citral has been converted into Schiff's bases and corresponding amines that exhibit significant antibacterial activity. This precedent suggests a fertile ground for exploring the synthesis of new bioactive compounds starting from this compound, where the rigid, chiral cyclopentane core could impart unique biological activities and receptor-binding specificities.
| Natural Product/Bioactive Molecule Class | Potential Synthetic Utility of this compound |
| Iridoids | The cyclopentane ring of this compound can serve as the foundational C5 ring for iridoid skeletons. |
| Prostaglandin Analogs | The substituted cyclopentane structure is a core feature of prostaglandins; the functional groups on photocitral offer starting points for elaboration. |
| Novel Antibacterial Agents | Following the derivatization of citral, the aldehyde group can be reacted with amines to form novel Schiff bases and imines with potential antimicrobial properties. |
Utilization in Supramolecular Chemistry
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent forces. This compound has potential applications in two key areas of this field: host-guest complexes and pro-fragrance compositions.
Host-Guest Complexes: These are systems where a "host" molecule encapsulates a "guest" molecule, altering the guest's physical properties, such as solubility, stability, or reactivity. As a volatile, relatively nonpolar molecule, this compound could act as a guest, forming inclusion complexes with hosts like cyclodextrins. Such encapsulation could enhance its aqueous solubility, protect it from degradation, and enable its controlled release, which is valuable in flavor and fragrance applications.
Pro-fragrance Compositions: Pro-fragrances are non-volatile molecules that release a fragrant compound upon exposure to a specific trigger, such as light, heat, or a change in pH. This approach provides a long-lasting and controlled fragrance release. Aldehydes are common fragrance components used in these systems. This compound, being a fragrant aldehyde, is a suitable candidate for incorporation into pro-fragrance structures, such as non-fragrant acetals or ketals. These could be included in consumer products and, upon hydrolysis, would slowly release the characteristic minty, camphoraceous scent of photocitral.
| Supramolecular Application | Principle | Potential Role of this compound |
| Host-Guest Complex | Encapsulation of a guest molecule within a larger host molecule. | Can act as a guest in hosts like cyclodextrins to improve stability and control release. |
| Pro-fragrance | Covalent modification of a fragrance molecule to a non-volatile precursor for triggered release. | The aldehyde can be converted into an acetal (B89532) or ketal that releases this compound upon hydrolysis. |
Contribution to Methodological Developments in Organic Chemistry
The very existence of this compound is a testament to methodological developments in organic photochemistry. Its formation from citral is a classic example of an intramolecular photochemical reaction that efficiently generates molecular complexity from a simpler, acyclic precursor. This type of transformation is a powerful tool for synthetic chemists.
Furthermore, this compound serves as an excellent substrate for the development of new stereoselective synthetic methods. With three pre-existing chiral centers, it can be used to study diastereoselective reactions. For example, nucleophilic addition to the aldehyde group or reactions involving the isopropenyl side chain would likely proceed with a high degree of stereocontrol, influenced by the steric and electronic environment created by the existing stereocenters. Investigating these reactions helps chemists develop and refine predictive models for stereochemical outcomes, a fundamental goal in modern organic synthesis. The study of such diastereoselective transformations contributes to the broader toolkit of reliable methods for constructing complex, multi-stereocenter molecules.
| Methodological Area | Contribution of this compound |
| Photochemical Synthesis | Its formation from citral is a key example of an intramolecular [2+2] photocycloaddition-rearrangement, a method for building complex cyclopentane rings. |
| Stereoselective Reactions | As a chiral substrate, it can be used to develop and test new diastereoselective reactions, where the existing stereocenters direct the formation of new ones. |
| Cascade Reactions | Its multiple functional groups could be used to design and study novel cascade reactions, where a series of bond-forming events occur in a single step. |
Future Directions and Interdisciplinary Research
Integration of Artificial Intelligence and Machine Learning in Reaction Discovery and Prediction
Exploration of Photocitral A in Materials Science and Functional Molecules
Photosensitive materials are at the heart of numerous advanced technologies, including optical data storage, imaging, and solar energy conversion. lookchem.com These materials change their properties upon exposure to light. Given its photochemical reactivity, cis,cis-photocitral A and its derivatives could be investigated as components of novel photosensitive materials. lookchem.com For example, their incorporation into polymers could lead to materials with tunable optical or mechanical properties. The study of photorefractive materials, which alter their refractive index in response to light, is another area where photocitral-like structures might find application. youtube.com The development of such materials often involves an interdisciplinary approach, combining organic synthesis with materials engineering to create functional molecules with specific light-responsive behaviors.
Unveiling New Reactivity Patterns and Unconventional Transformations
The study of photochemical reactions often reveals new and unconventional ways of forming chemical bonds. Pericyclic reactions, for instance, are a class of concerted reactions that can be initiated by light and lead to stereospecific products. msu.edu The photochemical synthesis of this compound from citral (B94496) is itself an example of an electrocyclic reaction. Further investigation into the photochemistry of this compound could uncover novel reactivity patterns. The use of photoredox catalysis has expanded the toolbox of organic synthesis, enabling transformations that are difficult to achieve through traditional thermal methods. youtube.com Exploring the behavior of this compound under various photocatalytic conditions could lead to the discovery of unprecedented chemical transformations and the synthesis of novel molecular architectures.
Advanced Analytical Techniques for Trace Analysis and Metabolomics
The detection and quantification of trace amounts of natural products like this compound in complex biological or environmental samples require highly sensitive and selective analytical techniques. Modern instrumental methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are indispensable for trace analysis. chemistwizards.comresearchgate.net For a comprehensive understanding of the biological role of this compound, metabolomics studies are crucial. These studies aim to identify and quantify the complete set of small-molecule metabolites in a biological system. Advanced NMR spectroscopy techniques, for example, can provide detailed structural information of compounds within complex mixtures, aiding in the identification of novel metabolites related to this compound. nih.gov The development of new analytical workflows, potentially incorporating novel sample preparation techniques like solid-phase microextraction, will be key to advancing our knowledge in this area. researchgate.net
Collaborative Research at the Interface of Chemistry, Biology, and Physics
A comprehensive understanding of this compound, from its fundamental photochemical properties to its biological functions, necessitates a multidisciplinary approach. scribd.comcutm.ac.in The study of its biosynthesis and ecological role, for instance, lies at the intersection of chemistry and biology. Understanding the intricate plant-insect interactions mediated by volatile compounds like photocitrals requires expertise in both chemical ecology and entomology. researchgate.netnih.govpeerj.com Furthermore, the investigation of the primary photochemical events and reaction dynamics falls within the realm of physical chemistry and chemical physics. wikipedia.org Collaborative research that bridges these disciplines will be essential to fully unravel the complexities of this molecule and to harness its potential in various applications. Such interdisciplinary efforts are often fostered in research centers that bring together scientists with diverse expertise to tackle complex scientific challenges. cutm.ac.in
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
